4-Chloro-5-fluoro-2-nitrophenol
Overview
Description
4-Chloro-5-fluoro-2-nitrophenol is an organic compound with the molecular formula C6H3ClFNO3. It is characterized by the presence of a chloro group (-Cl), a fluoro group (-F), and a nitro group (-NO2) attached to a phenol ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Scientific Research Applications
4-Chloro-5-fluoro-2-nitrophenol is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications extend to the development of new materials, dyes, and pigments.
Safety and Hazards
4-Chloro-5-fluoro-2-nitrophenol is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and can be harmful if swallowed or inhaled . It should be handled with personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves .
Future Directions
5-Fluoro-2-nitrophenol has been used in the total synthesis of the (+/−)-CC-1065 CPI subunit . It has also been used in the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones . These compounds possess therapeutic potential as inhibitors of angiogenesis .
Mechanism of Action
Target of Action
Nitro compounds, such as 4-chloro-5-fluoro-2-nitrophenol, are known to interact with various biological molecules due to their high reactivity .
Mode of Action
The mode of action of this compound involves nucleophilic aromatic substitution reactions . The nitro group in the compound is a strong electron-withdrawing group, which makes the compound highly reactive. This allows it to participate in various chemical reactions, including nucleophilic substitutions .
Biochemical Pathways
Nitrophenols are known to undergo various transformations in biological systems, including reduction and dehalogenation . These transformations can affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Nitro compounds are generally known for their high reactivity, which can influence their bioavailability .
Result of Action
Nitro compounds are known to cause various cellular effects due to their high reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and subsequent transformations can be influenced by factors such as pH, temperature, and the presence of other reactive species .
Biochemical Analysis
Biochemical Properties
It is known that the nitro group in nitrophenols like 4-Chloro-5-fluoro-2-nitrophenol is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Cellular Effects
It is known that chloronitrophenols (CNPs), a group of compounds that this compound belongs to, can have significant effects on cells .
Molecular Mechanism
Nitro compounds, like this compound, can undergo various reactions, including direct substitution with hydrocarbons, displacement reactions with nitrite ions, and oxidation of primary amines .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at 2-8°C for optimal stability .
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. It is known that a bacterium, Exiguobacterium sp. PMA, can degrade 4-chloro-2-nitrophenol, a similar compound, with the release of stoichiometric amounts of chloride and ammonium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-5-fluoro-2-nitrophenol can be synthesized through several methods, including nitration of 4-chloro-5-fluorophenol. The nitration reaction typically involves treating the phenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluoro-2-nitrophenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and hydrochloric acid (HCl) are employed.
Substitution: Halogenation reactions can be performed using halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Formation of 4-chloro-5-fluoro-2-nitrobenzoic acid.
Reduction: Formation of 4-chloro-5-fluoro-2-aminophenol.
Substitution: Formation of dihalogenated derivatives such as 4,6-dichloro-5-fluoro-2-nitrophenol.
Comparison with Similar Compounds
2-Chloro-4-fluoro-5-nitrophenol
2,4-Dichloro-5-fluorophenol
4-Chloro-2-fluoro-5-nitrophenol
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Properties
IUPAC Name |
4-chloro-5-fluoro-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCVRPMINWUWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626304 | |
Record name | 4-Chloro-5-fluoro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345-25-5 | |
Record name | 4-Chloro-5-fluoro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-5-fluoro-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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